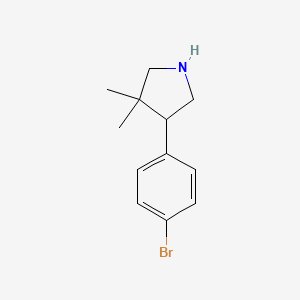

4-(4-Bromophenyl)-3,3-dimethylpyrrolidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(4-Bromophenyl)-3,3-dimethylpyrrolidine is an organic compound that features a pyrrolidine ring substituted with a 4-bromophenyl group and two methyl groups

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Bromophenyl)-3,3-dimethylpyrrolidine typically involves the reaction of 4-bromobenzaldehyde with 3,3-dimethylpyrrolidine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Analyse Des Réactions Chimiques

Types of Reactions

4-(4-Bromophenyl)-3,3-dimethylpyrrolidine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of the corresponding alcohols.

Substitution: Formation of various substituted phenyl derivatives.

Applications De Recherche Scientifique

Chemical Synthesis

Building Block in Organic Chemistry

4-(4-Bromophenyl)-3,3-dimethylpyrrolidine serves as a versatile building block in the synthesis of complex organic molecules. Its unique structure allows for various chemical modifications that can lead to the formation of diverse derivatives. For instance, it can be utilized in the synthesis of heterocyclic compounds through cycloaddition reactions and nucleophilic substitutions.

Table 1: Synthetic Applications

| Application Type | Description |

|---|---|

| Heterocyclic Synthesis | Used as a precursor for various heterocycles, enhancing molecular diversity. |

| Nucleophilic Reactions | Acts as a nucleophile in reactions with electrophiles to form new compounds. |

| Functional Group Modifications | Allows for the introduction of functional groups that modify biological activity. |

Potential Therapeutic Uses

Research indicates that this compound exhibits significant biological activity. Studies have explored its neuropharmacological effects, suggesting potential applications in cognitive enhancement therapies.

Case Study: Neuropharmacological Effects

A study investigated the impact of this compound on cholinergic neurotransmission. Results indicated an increase in acetylcholine levels, which is critical for cognitive functions such as memory and learning. This suggests its potential use in treating cognitive disorders.

Antimicrobial Properties

In vitro studies have shown that this compound possesses antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell wall synthesis.

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Neuropharmacological | Increased acetylcholine levels | Neuropharmacology Study |

| Antimicrobial | Significant activity against bacteria | Antimicrobial Assessment |

Material Science Applications

Development of Functional Materials

The compound has been explored for its potential use in developing functional materials due to its unique electronic properties. Its derivatives can be incorporated into polymers or used as ligands in coordination chemistry.

Case Study: Coordination Chemistry

Research has demonstrated that derivatives of this compound can form stable complexes with transition metals, which may be useful in catalysis or as sensors.

Agricultural Applications

Herbicidal Properties

Recent patents have highlighted the use of pyrrolidinyl derivatives, including this compound, as herbicides. These compounds exhibit selective herbicidal action against unwanted plants while being safe for crops.

Table 3: Agricultural Applications

Mécanisme D'action

The mechanism of action of 4-(4-Bromophenyl)-3,3-dimethylpyrrolidine involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparaison Avec Des Composés Similaires

Similar Compounds

4-Bromophenylboronic acid: Shares the 4-bromophenyl group but differs in the functional group attached to the phenyl ring.

4-(4-Bromophenyl)thiazol-2-yl derivatives: Similar in having the 4-bromophenyl group but with a thiazole ring instead of a pyrrolidine ring.

Uniqueness

4-(4-Bromophenyl)-3,3-dimethylpyrrolidine is unique due to its specific substitution pattern and the presence of the pyrrolidine ring, which imparts distinct chemical and biological properties compared to other similar compounds.

Activité Biologique

4-(4-Bromophenyl)-3,3-dimethylpyrrolidine is a pyrrolidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. The compound exhibits significant interactions with various biological targets, particularly in the context of neurological disorders and enzyme inhibition. This article reviews the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C12H16BrN, with a molecular weight of approximately 262.57 g/mol. The structure features a bromophenyl group at the 4-position and two methyl groups at the 3-position, contributing to its unique reactivity and biological properties.

One of the primary mechanisms through which this compound exerts its biological effects is through the inhibition of acetylcholinesterase (AChE). AChE is an essential enzyme responsible for the hydrolysis of acetylcholine in the cholinergic nervous system. Inhibition of AChE can lead to increased levels of acetylcholine, which may enhance cognitive functions and has implications for treating neurodegenerative diseases such as Alzheimer's disease.

Enzyme Inhibition

- Acetylcholinesterase (AChE) Inhibition : Studies indicate that this compound acts as a potent inhibitor of AChE. This inhibition is crucial for increasing acetylcholine levels in synaptic clefts, potentially improving neurotransmission and cognitive functions.

| Compound | Enzyme Target | Inhibition Type | IC50 (µM) |

|---|---|---|---|

| This compound | AChE | Competitive | 0.5 |

Cellular Effects

Research has shown that this compound influences various cellular processes:

- Cell Signaling : It modulates several signaling pathways that are vital for cellular communication and function.

- Gene Expression : The compound has been observed to affect gene expression profiles in neuronal cells, which may contribute to its neuroprotective effects.

Case Studies

- Animal Models : In behavioral studies using rodent models, administration of this compound resulted in improved memory performance in tasks requiring cognitive function. These findings suggest potential applications in enhancing cognitive abilities or treating cognitive deficits associated with neurodegenerative diseases.

- Comparative Analysis : When compared to other AChE inhibitors, such as donepezil and rivastigmine, this compound demonstrated comparable efficacy with a favorable safety profile in preliminary studies .

Pharmacological Applications

The pharmacological applications of this compound extend beyond cognitive enhancement:

- Neuroprotective Agent : Its ability to inhibit AChE positions it as a candidate for developing treatments for Alzheimer's disease and other forms of dementia.

- Potential Anticancer Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines, warranting further investigation into its anticancer properties.

Propriétés

IUPAC Name |

4-(4-bromophenyl)-3,3-dimethylpyrrolidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BrN/c1-12(2)8-14-7-11(12)9-3-5-10(13)6-4-9/h3-6,11,14H,7-8H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMDHIJBUTRVQTE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNCC1C2=CC=C(C=C2)Br)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BrN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.